BenchChemオンラインストアへようこそ!

1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

SAR Lipophilicity Steric Bulk

1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887466-61-7) is a synthetic spirocyclic compound with the molecular formula C19H25NO3 and a molecular weight of 315.4 g/mol. It belongs to the spiro[chroman-2,4'-piperidin]-4-one class, a scaffold extensively explored for acetyl-CoA carboxylase (ACC) inhibition, histone deacetylase (HDAC) inhibition, and anti-proliferative activities.

Molecular Formula C19H25NO3
Molecular Weight 315.413
CAS No. 887466-61-7
Cat. No. B2741275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
CAS887466-61-7
Molecular FormulaC19H25NO3
Molecular Weight315.413
Structural Identifiers
SMILESCC(C)(C)CC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C19H25NO3/c1-18(2,3)13-17(22)20-10-8-19(9-11-20)12-15(21)14-6-4-5-7-16(14)23-19/h4-7H,8-13H2,1-3H3
InChIKeyREKNPKSWGGYSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887466-61-7)


1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887466-61-7) is a synthetic spirocyclic compound with the molecular formula C19H25NO3 and a molecular weight of 315.4 g/mol . It belongs to the spiro[chroman-2,4'-piperidin]-4-one class, a scaffold extensively explored for acetyl-CoA carboxylase (ACC) inhibition, histone deacetylase (HDAC) inhibition, and anti-proliferative activities [1]. This specific derivative is characterized by a bulky 3,3-dimethylbutanoyl group on the piperidine nitrogen, which differentiates it from simpler acyl analogs and is expected to modulate its lipophilicity, metabolic stability, and target-binding profile, making it a specialized candidate for structure-activity relationship (SAR) exploration and chemical biology probe development.

Why Generic Substitution is Not Recommended for 1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one


The biological and pharmacological utility of the spiro[chroman-2,4'-piperidin]-4-one scaffold is exceptionally sensitive to N-acyl substitution. Published SAR studies on ACC inhibitors demonstrate that even minor alterations to the N-acyl group can shift in vitro potency from low nanomolar to micromolar ranges [1]. The 3,3-dimethylbutanoyl group of this compound introduces a significantly larger steric bulk and higher lipophilicity (calculated LogP ~3.5 [2]) compared to smaller acetyl or benzoyl analogs commonly prepared in the literature. Consequently, generic replacement with a more common spiro[chroman-2,4'-piperidin]-4-one variant (e.g., N-acetyl or N-benzoyl) will inevitably alter target residence time, off-target selectivity, and ADME properties, destroying the specific pharmacological rationale for which this compound was selected or designed. A direct, like-for-like replacement is therefore scientifically unsound without a complete re-evaluation of the intended target interaction profile.

Quantitative Evidence Guide for Differentiating 1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one from Analogs


Steric and Lipophilic Differentiation from N-Acetyl and N-Benzoyl Analogs

The 3,3-dimethylbutanoyl substituent distinguishes this compound from prototypical spiro[chroman-2,4'-piperidin]-4-one derivatives like N-acetyl and N-benzoyl variants, which are commonly found in patent literature. The target compound's calculated LogP (cLogP) is approximately 3.5, representing a ~2.2 unit increase in lipophilicity compared to the unsubstituted spiro[chroman-2,4'-piperidin]-4-one scaffold (cLogP ~1.3 [1]). Its molar refractivity (MR) is approximately 90.5 cm³/mol, a substantial increase from the MR of ~61 cm³/mol for the core scaffold, indicating significantly greater steric demand [2]. This is a critical point of differentiation for targets with narrow, lipophilic binding pockets that favor a bulky, branched aliphatic motif.

SAR Lipophilicity Steric Bulk Lead Optimization

Metabolic Stability Advantage Conferred by Terminal Tert-Butyl Group

The 3,3-dimethylbutanoyl group contains a terminal tert-butyl moiety, a recognized structural feature for blocking cytochrome P450 (CYP)-mediated omega-oxidation, a common metabolic soft spot for linear alkyl chains. While specific microsomal stability data for this exact compound is not publicly available, class-level inference from structurally related tert-butyl-containing compounds indicates that this motif can result in a >2-fold increase in in vitro half-life (t1/2) in human liver microsomes compared to N-butyryl or linear alkyl amide analogs [1]. This inferred stability advantage is a key differentiator when procuring compounds for in vivo proof-of-concept studies where metabolic liability of simpler analogs is a known limitation.

Metabolic Stability CYP Inhibition Lead Optimization ADME

Selectivity Profile Inferred for ACC Inhibition vs. Related Acyl Derivatives

In the foundational ACC inhibitor SAR study by Shinde et al. (2009), the spiro[chroman-2,4'-piperidin]-4-one series demonstrated extreme sensitivity to N-acyl substitution, with potent inhibitors (IC50 < 50 nM) requiring specific hydrophobic substituents [1]. While the 3,3-dimethylbutanoyl analog was not explicitly tested, its structural alignment with the 'large hydrophobic group' pharmacophore requirement implies a potential for high ACC inhibitory potency comparable to the lead compound 38j (IC50 = 38 nM for ACC2). This contrasts with polar or heteroaryl amides in the same series, which showed complete loss of activity (IC50 > 10 µM). The 3,3-dimethylbutanoyl group is thus a high-probability candidate for maintaining nanomolar ACC engagement, a clear differentiator from inactive or weakly active N-acyl analogs that would not serve the same purpose in a metabolic disease screening campaign.

Acetyl-CoA Carboxylase Enzyme Inhibition SAR Metabolic Disease

Optimal Application Scenarios for Procuring 1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one


SAR Exploration of Lipophilic Binding Pockets in Metabolic Enzymes

This compound is ideally suited as a chemical probe for exploring the tolerance of deep, lipophilic binding pockets in enzymes such as acetyl-CoA carboxylase (ACC) or fatty acid synthase (FASN). Its structurally differentiated, bulky 3,3-dimethylbutanoyl group allows researchers to probe steric and hydrophobic boundaries of the active site, a function that smaller N-acyl analogs cannot perform. It serves as a direct follow-up tool to the published ACC inhibitor series [1], enabling the mapping of structural determinants for potency and isoform selectivity.

Metabolic Stability-Led Lead Optimization Programs

In a lead optimization program where previous spiro[chroman-2,4'-piperidin]-4-one leads have failed due to rapid CYP-mediated metabolism of the N-acyl chain, this compound is the logical next synthetic iteration. Its terminal tert-butyl group is a classic medicinal chemistry tactic for shielding against metabolic oxidation [1]. Procurement of this specific derivative allows the research team to experimentally test the 'block metabolism' hypothesis without expending synthesis resources, accelerating the SAR cycle.

Construction of Targeted Compound Libraries for CNS Disorders

With a calculated LogP of ~3.5 and moderate molecular weight (315.4 Da), this compound resides in favorable physicochemical space for CNS drug discovery [1]. It can serve as a central scaffold for generating a focused library of spirocyclic amides. Its inherent differentiation from polar, less permeable analogs makes it a superior starting point for identifying brain-penetrant modulators of lipid signaling or ion channels, where the unique lipophilic signature is a prerequisite for activity.

Negative Control or Selectivity Profiling Panel

Given the known activity of related spiro[chroman-2,4'-piperidin]-4-one compounds against ACC [1], this specific compound can be used as a member of a selectivity panel to profile novel ACC or FASN inhibitors. If the compound demonstrates a distinct selectivity profile against ACC1 vs. ACC2 compared to simpler N-acyl analogs, it becomes a valuable tool compound for dissecting isoform-specific biology, a scenario that generic alternatives would not support.

Quote Request

Request a Quote for 1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.